4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine;dihydrochloride
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Overview
Description
4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine;dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a thienopyrimidine core. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-benzylpiperazine with 6-ethylthieno[2,3-d]pyrimidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The final product is typically purified using crystallization or chromatography techniques to obtain the dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. The thienopyrimidine core may also play a role in its biological activity, possibly through interactions with enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine stands out due to its unique combination of a benzylpiperazine moiety and a thienopyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S.2ClH/c1-2-16-12-17-18(20-14-21-19(17)24-16)23-10-8-22(9-11-23)13-15-6-4-3-5-7-15;;/h3-7,12,14H,2,8-11,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEJSYHUUAYOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC=CC=C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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